molecular formula C11H22N2O2 B13427013 endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate

endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate

Cat. No.: B13427013
M. Wt: 214.30 g/mol
InChI Key: HYQYXDHNQSCRHN-QGGRMKRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

USP Granisetron Related Compound E, also known as endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane acetate, is a reference standard used in pharmaceutical quality tests and assays. It is related to Granisetron, a serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to treat nausea and vomiting caused by chemotherapy and radiotherapy .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

USP Granisetron Related Compound E can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

USP Granisetron Related Compound E exerts its effects by interacting with serotonin 5-HT3 receptors. These receptors are involved in the transmission of signals related to nausea and vomiting. By blocking these receptors, the compound can prevent the activation of the vomiting center in the brain, thereby reducing nausea and vomiting .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

acetic acid;(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4)/t7?,8-,9+;

InChI Key

HYQYXDHNQSCRHN-QGGRMKRSSA-N

Isomeric SMILES

CC(=O)O.CN1[C@@H]2CCC[C@H]1CC(C2)N

Canonical SMILES

CC(=O)O.CN1C2CCCC1CC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.